molecular formula C22H21NO6 B11290273 N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine

N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine

Cat. No.: B11290273
M. Wt: 395.4 g/mol
InChI Key: PLAVYWKNFBQIBZ-UHFFFAOYSA-N
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Description

N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a benzyl group, dimethyl substitutions, and a glycine moiety, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine typically involves multiple steps. One common approach is the alkylation of 7-hydroxy-4-methyl coumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the acetylation of the resulting product with acetic anhydride. Finally, the glycine moiety is introduced through an amide coupling reaction using glycine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

2-[[2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C22H21NO6/c1-13-8-17(28-12-19(24)23-11-20(25)26)21-14(2)16(22(27)29-18(21)9-13)10-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

PLAVYWKNFBQIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)NCC(=O)O

Origin of Product

United States

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